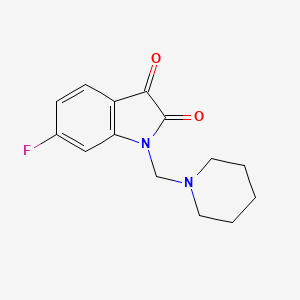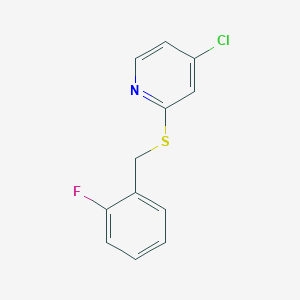
4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a methoxy group and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with trimethylsilylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to facilitate the removal of the trimethylsilyl group.
Major Products Formed
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Hydrolysis: Formation of 4-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes or proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
N-(Trimethylsilyl)benzenesulfonamide:
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a different substituent on the nitrogen, leading to variations in reactivity and applications.
Uniqueness
4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the presence of both the methoxy and trimethylsilyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
61511-58-8 |
|---|---|
Fórmula molecular |
C10H17NO3SSi |
Peso molecular |
259.40 g/mol |
Nombre IUPAC |
4-methoxy-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C10H17NO3SSi/c1-14-9-5-7-10(8-6-9)15(12,13)11-16(2,3)4/h5-8,11H,1-4H3 |
Clave InChI |
OQJIGYUMBXIXPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)


![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)







